Allylazetidinone

Description

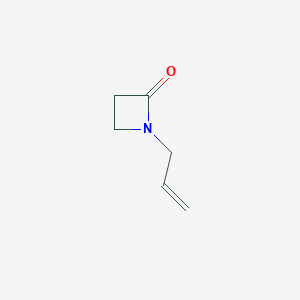

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9NO |

|---|---|

Molecular Weight |

111.14 g/mol |

IUPAC Name |

1-prop-2-enylazetidin-2-one |

InChI |

InChI=1S/C6H9NO/c1-2-4-7-5-3-6(7)8/h2H,1,3-5H2 |

InChI Key |

JMIYETBXECHWES-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1CCC1=O |

Origin of Product |

United States |

Chemical Properties of Allylazetidinone

The fundamental chemical properties of 4-Allylazetidin-2-one are summarized below. These identifiers and properties are essential for its characterization and use in a laboratory setting.

| Property | Value |

| IUPAC Name | 4-(prop-2-en-1-yl)azetidin-2-one |

| CAS Number | 80527-95-3 (for specific derivatives) molaid.com; the base compound is CID 155155 nih.gov |

| Molecular Formula | C₆H₉NO nih.gov |

| Molecular Weight | 111.14 g/mol |

| Physical Properties | Data on physical properties such as melting point and boiling point are not consistently reported and can vary based on purity and isomeric form. |

Note: The CAS number can vary depending on the specific stereoisomer and substituents.

Reactivity and Mechanistic Studies of Allylazetidinone

Ring-Opening Reactions

The inherent strain of the four-membered ring makes the amide bond of the β-lactam susceptible to cleavage by nucleophiles.

Nucleophilic Attack : The carbonyl carbon of the β-lactam is electrophilic and can be attacked by nucleophiles. This reaction is often facilitated by the significant ring strain. For example, acidic hydrolysis with water leads to the opening of the ring to form a β-amino acid derivative. The regioselectivity of the attack is influenced by substituents on the ring. magtech.com.cn

Intramolecular Rearrangement : In molecules containing an appropriately positioned internal nucleophile, such as a carboxylic acid, intramolecular ring-opening can occur. This leads to the formation of a new, larger ring system, such as a piperizonecarboxylic acid, through an unsymmetrical anhydride (B1165640) intermediate.

Cycloaddition Reactions

The allyl group of allylazetidinone can participate in various cycloaddition reactions, which are powerful methods for constructing rings.

[3+2] Dipolar Cycloaddition : The Huisgen 1,3-dipolar cycloaddition involves the reaction of a 1,3-dipole with a dipolarophile (like the alkene of the allyl group) to form a five-membered heterocycle. nih.govorganic-chemistry.org This is a concerted, pericyclic reaction. organic-chemistry.org

[4+2] Cycloaddition (Diels-Alder Reaction) : The Diels-Alder reaction is a cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. researchgate.netlibretexts.org While the allyl group itself is a dienophile, not a diene, it can react with dienes in this manner. The reaction rates are dependent on the energy gap between the HOMO of one reactant and the LUMO of the other. imperial.ac.uk

Functional Group Modifications

The this compound skeleton allows for a wide range of functional group interconversions, crucial for elaborating the structure into target molecules like antibiotics. slideshare.netsioc-journal.cn

Modification of the Allyl Group : The terminal double bond of the allyl group can be selectively oxidized. Ozonolysis, for instance, cleaves the double bond to yield an aldehyde. clockss.orggoogle.com This aldehyde can then be used in subsequent reactions, such as the Wittig reaction, to build the second ring of carbapenem (B1253116) antibiotics. clockss.org

Alkylation/Acylation at Nitrogen : The nitrogen atom of the β-lactam can be functionalized. For example, N-alkylation with substituted isothiocyanates under basic conditions (using NaH) yields alkene-thioureas. researchgate.netrsc.org This modification is a key step in the synthesis of bicyclic β-lactams. rsc.org

Aldol (B89426) and Alkylation Reactions : The carbon adjacent to the carbonyl group (C3) can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate. google.comgoogle.com This enolate can then react with electrophiles, like acetaldehyde, in an aldol reaction to introduce a hydroxyethyl (B10761427) side chain, a critical feature of many carbapenem antibiotics. google.comlookchem.comresearchgate.net This reaction often produces a mixture of stereoisomers, from which the desired trans-isomer can be separated. google.com

Table 3: Common Functional Group Modifications of this compound

| Reaction Type | Reagents | Position of Modification | Resulting Functional Group |

| Ozonolysis | O3, then a reducing agent (e.g., triphenylphosphine) | Allyl group | Aldehyde clockss.orggoogle.com |

| N-Alkylation | NaH, Isothiocyanates | Ring Nitrogen | N-thiourea researchgate.netrsc.org |

| Aldol Reaction | Lithium diisopropylamide (LDA), Acetaldehyde | C3 Position | Hydroxyethyl side chain google.comresearchgate.net |

| Wittig Reaction | Phosphorane ylide | Aldehyde (from ozonolysis) | New C=C bond for ring closure clockss.org |

Derivatization and Structural Modification of Allylazetidinone

Building Block for Bicyclic Compounds

The dual functionality of 4-allylazetidin-2-one (the lactam ring and the allyl group) allows for its elaboration into a variety of bicyclic structures. The allyl group can undergo various transformations, such as oxidation, metathesis, or addition reactions, to form a second ring fused to the azetidinone core.

Carbacephems are bicyclic β-lactam antibiotics that are structurally related to cephalosporins but with a methylene (B1212753) group replacing the sulfur atom in the six-membered ring. 4-Allylazetidin-2-one serves as a key starting material for the synthesis of the carbacephem nucleus. acs.orgjst.go.jp The allyl side chain can be elaborated and cyclized to form the second ring of the carbacephem structure.

4-Allylazetidin-2-one can be converted into various bicyclic systems containing additional heteroatoms. For instance, it has been used in the synthesis of the 7-oxo-1,3-diazabicyclo[3.2.0]heptane ring system. researchgate.netrsc.orgrsc.org This involves the transformation of the allyl group and subsequent intramolecular cyclization to form the fused five-membered ring containing two nitrogen atoms.

Intermediate in the Synthesis of Carbapenem (B1253116) Antibiotics

The most significant application of 4-allylazetidin-2-one is as a crucial intermediate in the total synthesis of carbapenem antibiotics. researchgate.netresearchgate.netnih.gov Carbapenems are a class of last-resort antibiotics with a very broad spectrum of activity. The synthesis of these complex molecules often relies on the stereocontrolled construction of the bicyclic carbapenem core, for which 4-allylazetidin-2-one is an essential precursor. The allyl group at the C-4 position is strategically manipulated through a series of reactions to build the fused five-membered ring characteristic of carbapenems.

Advanced Characterization and Computational Studies of Allylazetidinone

¹H NMR and ¹³C NMR Data

The ¹H NMR spectrum of 4-allylazetidinone displays characteristic signals for the protons on the β-lactam ring and the allyl group. nih.govhmdb.cahmdb.cadrugbank.com The protons on the four-membered ring typically appear as multiplets in the range of δ 2.5-4.5 ppm. nih.gov The vinyl protons of the allyl group are observed further downfield, usually between δ 5.0 and 6.0 ppm. nih.gov

The ¹³C NMR spectrum provides information about the carbon skeleton. nih.govmdpi.comnp-mrd.orghmdb.caomicronbio.com The carbonyl carbon of the β-lactam ring is a key diagnostic signal, appearing at a characteristic downfield shift, often in the range of δ 165-175 ppm. nih.govmdpi.com The carbons of the allyl group and the azetidinone ring also show distinct signals that aid in structure elucidation. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Allylazetidinone Derivative

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C=O | - | ~170 |

| CH (β-lactam) | ~3.2-3.7 | ~60-66 |

| CH₂ (allyl) | ~2.5-2.7 | ~32 |

| =CH (allyl) | ~5.8-5.9 | ~134 |

| =CH₂ (allyl) | ~5.1-5.2 | ~117 |

Note: Chemical shifts are approximate and can vary depending on the specific substituents and the solvent used.

IR Spectral Data

Infrared spectroscopy is particularly useful for identifying the characteristic functional groups present in this compound. The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl stretching vibration of the β-lactam ring. sigmaaldrich.com This band typically appears at a relatively high frequency, in the range of 1730-1760 cm⁻¹, due to the ring strain. The C=C stretching vibration of the allyl group is also observable, usually around 1640 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

|---|---|---|

| β-Lactam C=O | Stretch | 1730 - 1760 |

| Alkene C=C | Stretch | ~1640 |

Non Biomedical Applications of Allylazetidinone and Its Derivatives

Regulation and Classification

As a chemical intermediate, allylazetidinone would be subject to standard chemical safety regulations. Its classification would depend on toxicological data for the specific derivative. For research purposes, it is typically marked "for research use only" and not for human or veterinary use.

Precursor in Natural Product Synthesis (Excluding Biomedical Focus)

Environmental Impact and Biodegradability

Information on the specific environmental impact and biodegradability of this compound is not extensively documented in public literature. As with many synthetic organic compounds, its persistence and potential for bioaccumulation would need to be assessed. The β-lactam ring is susceptible to hydrolysis, which may contribute to its degradation in the environment.

Incorporation of this compound into Polymer Backbones

Handling and Disposal

Proper handling of this compound requires standard laboratory safety precautions, including the use of personal protective equipment. Disposal should be in accordance with local, state, and federal regulations for chemical waste. This typically involves incineration or other approved methods to prevent environmental contamination.

Emerging Trends and Future Research Directions in Allylazetidinone Chemistry

Chemoinformatic and Machine Learning Approaches in Allylazetidinone Research

The integration of chemoinformatics and machine learning is revolutionizing the study of β-lactam compounds, including allylazetidinones. These computational tools offer powerful methods for analyzing large datasets, predicting molecular properties, and accelerating the discovery of new compounds with desired biological activities. nih.gov

Key Applications:

Predictive Modeling: Machine learning models can be trained on existing data to predict the biological activity of new this compound derivatives. For instance, models have been developed to predict the efficacy of noncovalent inhibitors against β-lactamases like AmpC, achieving high accuracy in cross-validation studies. researchgate.net Such models are instrumental in identifying promising candidates for synthesis and experimental testing. researchgate.netneovarsity.org

Structure-Activity Relationship (SAR) Analysis: Chemoinformatics plays a crucial role in understanding the relationship between the chemical structure of allylazetidinones and their biological function. neovarsity.org By analyzing how different substituents on the azetidinone ring affect activity, researchers can design more potent and selective compounds.

Virtual Screening: These computational techniques enable the rapid screening of large virtual libraries of compounds to identify potential "hits" for a specific biological target. neovarsity.org This significantly reduces the time and resources required for initial drug discovery.

Antimicrobial Resistance Prediction: Machine learning algorithms are being employed to predict antimicrobial resistance patterns in bacteria. cas.cndovepress.com By analyzing genomic and phenotypic data, these models can help to understand the mechanisms of resistance to β-lactam antibiotics and guide the development of new drugs that can overcome these challenges. cas.cn

Research Findings:

A study focused on predicting coagulation dysfunction associated with β-lactam antibiotics utilized five different machine learning methods on electronic health records. nih.govresearchgate.net The models achieved high area under the curve (AUC) values, demonstrating their potential as valuable tools for identifying at-risk patients. nih.govresearchgate.net

| β-Lactam Antibiotic | Incidence of Coagulation Disorders (%) | Optimal Model AUC (Test Set) |

| Cefazolin sodium | 2.4 | 0.798 |

| Cefoperazone/sulbactam sodium | 5.4 | 0.768 |

| Cefminol sodium | 1.5 | 0.919 |

| Amoxicillin/sulbactam sodium | 5.5 | 0.783 |

| Piperacillin/tazobactam (B1681243) sodium | 4.8 | 0.867 |

This table presents data on the incidence of coagulation disorders associated with various β-lactam antibiotics and the predictive performance of machine learning models. Data sourced from nih.govresearchgate.net.

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the production of pharmaceuticals, including β-lactam antibiotics. encyclopedia.pubmdpi.comscielo.br This approach offers several advantages over traditional batch processing, such as enhanced safety, improved efficiency, and greater control over reaction parameters. americanpharmaceuticalreview.comnoelresearchgroup.com

Key Advantages:

Enhanced Safety: By using small reactor volumes, flow chemistry minimizes the risks associated with handling hazardous materials and exothermic reactions. youtube.com

Improved Efficiency: Continuous processing can lead to higher yields and shorter reaction times compared to batch methods. acs.org

Scalability: Scaling up production in a flow system is often more straightforward than in batch reactors. acs.org

Process Control: Flow chemistry allows for precise control over parameters like temperature, pressure, and reaction time, leading to more consistent product quality. scielo.br

Research Findings:

The synthesis of the β-lactamase inhibitor tazobactam has been successfully demonstrated using a combination of continuous flow and batch conditions. encyclopedia.pubnih.gov The first three steps of the synthesis, along with the final deprotection step, were carried out in microreactors, resulting in a total yield of 37.1%, compared to 30.1% in batch mode. acs.orgnih.gov This approach not only improved the yield but also significantly enhanced the safety and efficiency of the process. acs.org

In another example, the synthesis of enantiomerically pure β-lactams from α-amino acids was achieved using a continuous-flow photochemical reactor. This method proved to be a safe and environmentally friendly alternative to standard photolysis conditions and was amenable to scale-up. nih.gov

Photoredox Catalysis in this compound Transformations

Visible light photoredox catalysis has become a valuable tool for the synthesis and functionalization of β-lactam scaffolds. researchgate.net This method utilizes light energy to drive chemical reactions, often under mild and environmentally friendly conditions.

Key Applications:

β-Lactam Ring Formation: Photoredox catalysis has been successfully applied to the synthesis of β-lactams through various cyclization strategies, including adaptations of the Staudinger reaction. researchgate.net

Functionalization of β-Lactams: This technique allows for the introduction of diverse functional groups onto the this compound core. For example, a photomediated protocol has been developed for the synthesis of substituted β-lactams with high yield and excellent diastereoselectivity. researchgate.net

Intramolecular Cyclizations: Researchers have demonstrated the use of photoredox catalysis for the intramolecular cyclization of alkenes with β-lactams to prepare clavam derivatives. beilstein-journals.orgnih.gov

Research Findings:

A study on the photocatalytic carbonylative cyclization to synthesize β-lactams showed that the reaction is dependent on both light and a photocatalyst. rsc.org Using 4CzIPN as the photocatalyst and blue LED light, the desired β-lactam product was obtained in good yield. rsc.org The proposed mechanism involves the generation of a β-aminoacyl radical intermediate, which then undergoes cyclization. rsc.org

Another study reported an intramolecular photoredox cyclization of alkenes with β-lactams using an acridinium (B8443388) photocatalyst. beilstein-journals.orgnih.gov This approach successfully yielded 2-alkylated clavam derivatives with good to moderate diastereoselectivity. beilstein-journals.orgnih.gov

Expanding the Scope of this compound Reactivity in Unexplored Domains

Researchers are continuously exploring novel reactions and transformations of the this compound scaffold to access new chemical space and develop compounds with unique properties.

Key Areas of Exploration:

Novel Cycloadditions: The development of new cycloaddition reactions involving the this compound core can lead to the synthesis of complex polycyclic structures.

Rearrangement Reactions: The discovery of unusual rearrangement reactions, such as the base-mediated conversion of an azetidin-2-one (B1220530) to a Current time information in Vanderburgh County, US.mdpi.com-diazepinedione system, opens up new avenues for synthetic transformations. tandfonline.com

Functionalization of the Allyl Group: Exploring new methods for the functionalization of the allyl side chain can provide access to a wide range of derivatives with diverse biological activities.

Research Findings:

A novel series of N-substituted cis- and trans-3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones were synthesized via the Kinugasa reaction. nih.govnih.gov Some of these compounds exhibited moderate antiviral activity against human coronavirus and influenza A virus. nih.govnih.gov

In a different study, a mild, base-mediated rearrangement of an azetidin-2-one led to the formation of a novel Current time information in Vanderburgh County, US.mdpi.com-diazepinedione. tandfonline.com This unexpected transformation highlights the potential for discovering new reactivity patterns in β-lactam chemistry. tandfonline.com

Sustainable and Eco-Friendly Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of β-lactams to reduce the environmental impact of chemical processes. mdpi.com

Key Strategies:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids, is a key focus. mdpi.comtandfonline.com

Catalytic Methods: The use of catalysts, including metal catalysts and biocatalysts, can improve reaction efficiency and reduce waste. mdpi.com Recent research has focused on using non-precious metal catalysts like nickel, copper, and iron. mdpi.com

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly shorten reaction times and improve yields compared to conventional heating methods. tandfonline.comijarmps.orgderpharmachemica.com

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and simplifies product purification. mdpi.com

Chemoenzymatic Synthesis: Combining chemical and enzymatic steps can lead to highly selective and sustainable synthetic routes. nih.govacs.org

Research Findings:

The synthesis of N-(4-aryl-2-oxoazetidinone)-isonicotinamide has been achieved using novel green methods such as sonication and stirring with molecular sieves. tandfonline.comresearchgate.net These methods resulted in higher yields and significantly shorter reaction times compared to conventional approaches. tandfonline.com

A chemoenzymatic approach has been developed for the glycosylation of cis-3-hydroxy-β-lactams. nih.govacs.org This method utilizes carbohydrate-active enzymes for the selective formation of 3-O-α- and -β-glucosides, offering a sustainable alternative to traditional glycosylation chemistry. nih.govacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.